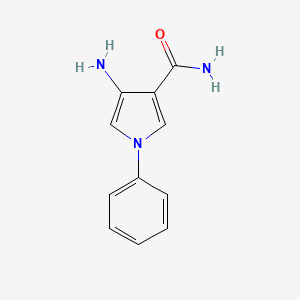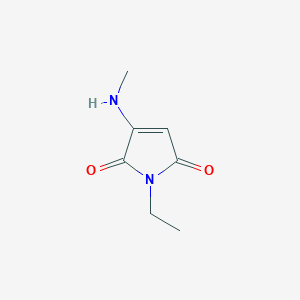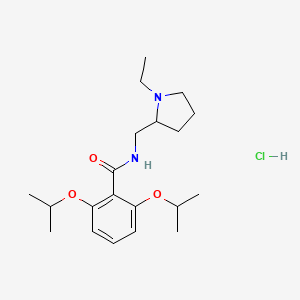
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide bond formation reaction. This can be achieved by reacting the pyrrolidine derivative with 2,6-diisopropoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-2-pyrrolidone: An industrial chemical used as a solvent and catalyst.
N-Methyl-2-pyrrolidone: A solvent with similar applications but different physicochemical properties.
Pyrrolidin-2-one: A versatile scaffold for designing bioactive molecules.
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-diisopropoxybenzamide hydrochloride is unique due to its specific combination of the pyrrolidine ring and benzamide moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
82935-32-8 |
|---|---|
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-di(propan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-6-22-12-8-9-16(22)13-21-20(23)19-17(24-14(2)3)10-7-11-18(19)25-15(4)5;/h7,10-11,14-16H,6,8-9,12-13H2,1-5H3,(H,21,23);1H |
Clé InChI |
JUZYRJBCKLEBKC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC(C)C)OC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


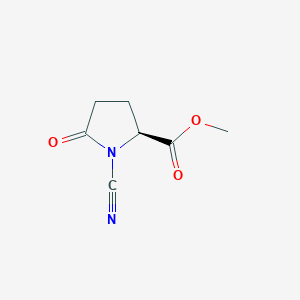
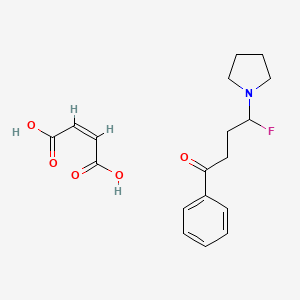
methyl}quinolin-8-ol](/img/structure/B12887067.png)
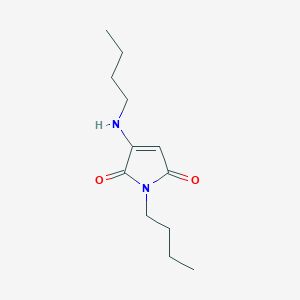
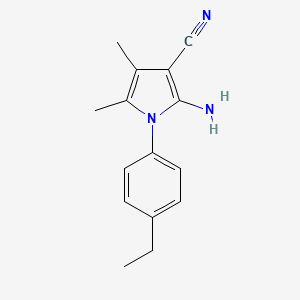

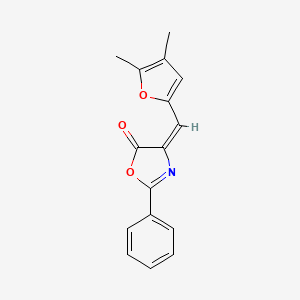
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
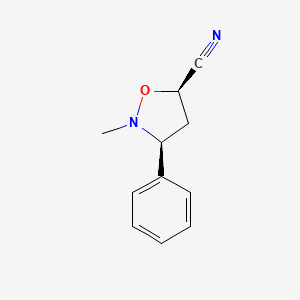
![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
